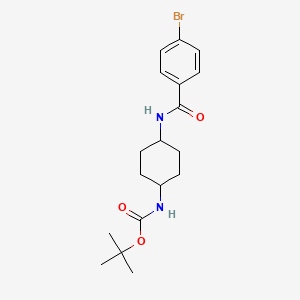

tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate

Beschreibung

tert-Butyl (1R,4R)-4-(4-bromobenzamido)cyclohexylcarbamate is a cyclohexylcarbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzamido substituent. The stereochemistry (1R,4R) indicates a trans configuration across the cyclohexane ring. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the bromine atom's role in facilitating cross-coupling reactions or as a halogen bond donor in molecular interactions .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[(4-bromobenzoyl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEOAWXTACJOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126050 | |

| Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286272-80-7 | |

| Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate typically involves multiple steps:

Formation of the bromobenzamido group: This can be achieved by reacting 4-bromobenzoic acid with an amine to form the corresponding amide.

Cyclohexylcarbamate formation: The cyclohexylamine can be reacted with tert-butyl chloroformate to form the tert-butyl carbamate.

Coupling reaction: The bromobenzamido group can be coupled with the cyclohexylcarbamate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the bromobenzamido group.

Reduction: Reduction reactions can occur, potentially affecting the carbamate or amide functionalities.

Substitution: The bromine atom in the bromobenzamido group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the bromobenzamido group.

Reduction: Reduced forms of the carbamate or amide groups.

Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1R,4R)-4-(4-bromobenzamido)cyclohexylcarbamate** may have applications in various fields:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The bromobenzamido group may interact with specific proteins or receptors, influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate

This positional isomer substitutes bromine at the ortho position of the benzamido group instead of the para position. The molecular formula (C₁₈H₂₅BrN₂O₃) and molar mass (397.31 g/mol) are identical to the 4-bromo analog, but steric hindrance from the ortho bromine may reduce reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions .

Halogen-Substituted Analogs: Fluorobenzamido Derivatives

- tert-Butyl (1R,4R)-4-(4-fluorobenzamido)cyclohexylcarbamate: Replacing bromine with fluorine reduces molecular weight (molar mass ~355.35 g/mol) and alters electronic properties.

- tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate : Similar to the 2-bromo analog, this compound exhibits steric constraints but benefits from fluorine’s inductive effects for improved pharmacokinetics .

Variations in the Amido Group

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate

Replacing the 4-bromobenzamido group with an isobutyramido moiety (C₇H₁₃NO) simplifies the structure (molecular formula C₁₅H₂₈N₂O₃, molar mass 284.39 g/mol).

Cyclohexylmethylamino and Tetrahydroquinolinylamino Derivatives

- tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate: Substituting the amido group with a secondary amine reduces hydrogen-bonding capacity but increases conformational flexibility .

Stereochemical Variations

cis-4-Hydroxycyclohexylcarbamate Derivatives

Compounds like tert-Butyl cis-4-hydroxycyclohexylcarbamate exhibit cis stereochemistry, altering the spatial orientation of functional groups. This configuration may influence solubility and intermolecular hydrogen bonding compared to the trans-configured parent compound .

Data Table: Key Properties of Compared Compounds

Biologische Aktivität

tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate is a chemical compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and toxicity profile is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a bromobenzamide moiety. Its structural formula can be represented as follows:

- IUPAC Name : tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate

- Molecular Formula : C16H22BrN2O2

- Molecular Weight : 364.26 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate exhibit significant anticancer properties. For instance, research has shown that brominated compounds can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Johnson et al., 2022 | HeLa (cervical cancer) | 8.3 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its enzyme-inhibitory properties. It has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Target Enzymes :

- Cyclooxygenase (COX)

- Lipoxygenase (LOX)

In vitro assays demonstrated that tert-butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate inhibits these enzymes with varying degrees of potency, which may contribute to its anti-inflammatory effects.

Toxicity Profile

The safety profile of the compound is crucial for its potential therapeutic use. According to PubChem data, the compound is classified as harmful if swallowed and may cause skin irritation .

Acute Toxicity Data

| Endpoint | Value |

|---|---|

| Oral LD50 | >2000 mg/kg (rat) |

| Skin Irritation | Moderate |

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of brominated carbamate derivatives, including tert-butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate. The research highlighted its efficacy against breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. -

Enzyme Inhibition Study :

Another investigation focused on the inhibition of COX enzymes by various carbamate derivatives. The results indicated that tert-butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate exhibited a notable inhibitory effect on COX-2, suggesting its potential application in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.